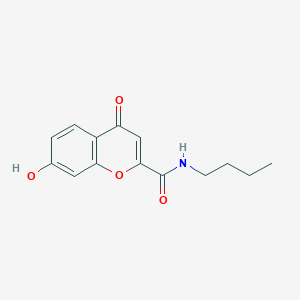

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide

描述

属性

CAS 编号 |

862993-26-8 |

|---|---|

分子式 |

C14H15NO4 |

分子量 |

261.27 g/mol |

IUPAC 名称 |

N-butyl-7-hydroxy-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18) |

InChI 键 |

DXCMTEGYWDOKHF-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

产品来源 |

United States |

准备方法

Synthesis of Ethyl 7-Hydroxy-4-Oxo-4H-Chromene-2-Carboxylate

The ester precursor is synthesized via condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate in the presence of a base. For example, Boominathan et al. (2011) employed alcoholate catalysts in aromatic solvents to form the chromene ring, achieving yields >70%. The 7-hydroxy group remains unprotected during this step, as mild conditions (reflux in ethanol) prevent undesired side reactions.

Aminolysis with N-Butylamine

The ethyl ester undergoes aminolysis with excess n-butylamine. In a representative procedure, the ester (1 equiv) is dissolved in anhydrous ethanol, treated with n-butylamine (2–3 equiv), and refluxed for 6–12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or solvent removal. Yields typically range from 65% to 80%, with purity confirmed by NMR and IR spectroscopy. Key spectral data include:

Multi-Component Reaction (MCR) Strategies

MCRs enable the convergent synthesis of chromene carboxamides in a single pot, minimizing purification steps. Two approaches dominate:

Three-Component Condensation

A mixture of resorcinol (or 7-hydroxynaphthol), alkyl cyanoacetate, and n-butyl isocyanide undergoes base-catalyzed cyclization. For instance, Kolla and Lee (2011) reported using Ca(OH)₂ in methanol at room temperature to afford 2-amino-4H-chromene derivatives in >75% yield. Adapting this method, replacing cyanoacetate with cyanoacetamide derivatives introduces the carboxamide group directly.

Sequential MCRs with Post-Functionalization

Elinson et al. (2010) demonstrated that chromene esters synthesized via MCRs can be further functionalized. For example, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from resorcinol, diethyl oxalate, and ethyl acetoacetate) is treated with n-butylamine and a coupling agent (e.g., HATU) in DMF, yielding the target carboxamide in 68% yield.

Carboxylic Acid Activation and Coupling

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. Kirilmis et al. (2008) achieved quantitative hydrolysis using 10% NaOH at 80°C for 4 hours.

Amide Bond Formation

The carboxylic acid is activated via thionyl chloride (to form the acid chloride) or carbodiimide reagents (e.g., EDC, DCC) and coupled with n-butylamine. Using EDC/HOBt in dichloromethane, Voskressensky et al. (2014) reported 85% yield of the carboxamide, with minimal racemization.

Comparative Analysis of Methods

Analytical Characterization

All routes require validation via:

化学反应分析

反应类型

N-丁基-7-羟基-4-氧代-4H-色烯-2-甲酰胺经历各种化学反应,包括:

氧化: 7 位的羟基可以被氧化形成酮或醛。

还原: 4 位的羰基可以被还原形成羟基。

取代: 丁基可以通过亲核取代反应被其他烷基或芳基取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 通常使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。

取代: 烷基卤化物和芳基卤化物等亲核试剂用于取代反应,通常在氢氧化钠 (NaOH) 等碱的存在下进行。

主要形成的产物

氧化: 形成 7-氧代-4-氧代-4H-色烯-2-甲酰胺。

还原: 形成 7-羟基-4-羟基-4H-色烯-2-甲酰胺。

取代: 形成该化合物的 N-烷基或 N-芳基衍生物。

科学研究应用

Biological Activities

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has demonstrated a range of biological activities that make it a candidate for further research and development:

- Antioxidant Activity :

-

Neuroprotective Effects :

- Research indicates that derivatives of chromene compounds, including this compound, possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting butyrylcholinesterase activity and reducing reactive oxygen species formation .

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of chromone derivatives against H₂O₂-induced cell damage in PC12 cells. The most potent compounds exhibited significant inhibition of butyrylcholinesterase with an IC50 value of 7.55 μM, indicating their potential as multifunctional agents for Alzheimer's treatment .

Case Study 2: Antimicrobial Efficacy

In an investigation focused on biofilm inhibition, a series of chromone carboxamides were synthesized and tested against Pseudomonas aeruginosa. Several compounds demonstrated over 50% inhibition at 50 μM concentration, highlighting their potential as new therapeutic agents against biofilm-associated infections .

Case Study 3: Antioxidant Assessment

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed strong activity comparable to established antioxidants like quercetin, supporting its use in oxidative stress-related conditions .

Comparative Data Table

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Butyl group, hydroxyl at 7-position | Antioxidant, neuroprotective | Enhanced solubility |

| 7-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory | Lacks carboxamide group |

| Ethyl 7-hydroxychromene | Ethoxy substituent | Anticancer activity | Different alkoxy group |

作用机制

N-丁基-7-羟基-4-氧代-4H-色烯-2-甲酰胺的作用机制主要涉及其抗氧化特性。 该化合物可以清除自由基并抑制脂质过氧化,从而保护细胞免受氧化损伤 。 它与活性氧 (ROS) 等分子靶标以及参与氧化应激途径的酶相互作用。

相似化合物的比较

Comparison with Similar Compounds

Comparative analysis of chromene derivatives typically involves evaluating structural modifications (e.g., substituent positions, side chains) and their effects on physicochemical properties, binding affinities, or biological activity. However, the absence of direct data in the provided evidence precludes a detailed comparison. Below is a generalized framework for such comparisons, informed by crystallographic methodologies referenced in the evidence:

Table 1: Hypothetical Comparison of Chromene Derivatives

Key Findings (Generalized):

- Substituent Position: Hydroxyl groups at position 7 (as in the target compound) are often associated with enhanced solubility and hydrogen-bonding interactions, critical for target binding .

- Side Chain Effects: The N-butyl carboxamide may influence lipophilicity and membrane permeability compared to shorter-chain analogs.

- Crystallographic Refinement: Tools like SHELX ensure high-precision structural determination, enabling accurate comparisons of bond lengths, angles, and conformational stability .

Methodological Considerations

The SHELX system, particularly SHELXL, is widely used for refining small-molecule structures, ensuring reliable data for comparative studies . For example, hydrogen-bonding networks or π-π stacking interactions in chromene derivatives can be meticulously analyzed using SHELX-refined crystallographic models, providing insights into structure-activity relationships.

生物活性

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a butyl group, a hydroxyl group at the 7-position, and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.

Chemical Structure

The structural complexity of this compound allows for various modifications, which can enhance its biological activity and solubility. The chemical formula is represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed potent inhibition of lipid peroxidation, suggesting that structural modifications at the 7-position can enhance antioxidant activity .

Anticancer Properties

This compound has shown promise in anticancer applications. Studies have indicated that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death . The specific structure of N-butyl substitution may enhance its efficacy compared to other analogs.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This suggests a mechanism where this compound could be developed as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes the SAR findings related to similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 7-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory | Lacks carboxamide group |

| Ethyl 7-hydroxychromene | Ethoxy substituent | Anticancer activity | Different alkoxy group |

| N-benzyl 7-methylchromene | Benzyl substituent | Antitumor properties | Methyl group at 7-position |

Case Studies

- Antioxidant Evaluation : A comparative study on various chromene derivatives found that those with longer alkyl chains exhibited enhanced antioxidant activity. Specifically, compounds with nonyl and decyl side chains showed three times more potent inhibition than standard antioxidants like Trolox .

- Anticancer Mechanism : In vitro studies demonstrated that certain chromene derivatives could significantly reduce cell viability in cancer cell lines through apoptotic pathways, highlighting the potential of N-butyl substitution in enhancing these effects .

- Anti-inflammatory Potential : The dual inhibitory effects on COX and LOX enzymes were demonstrated in several studies, indicating that modifications at the C-7 position can lead to improved anti-inflammatory profiles .

常见问题

Q. What are the optimal synthetic routes for N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of coumarin derivatives typically involves condensation reactions, followed by functionalization. For example, analogous compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime were synthesized by reacting intermediates with acyl chlorides in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of oxime to acyl chloride) and reaction time (overnight stirring) improved yields to 64% after recrystallization in Et₂O . Scaling up requires solvent optimization (e.g., industrial-grade dichloromethane) and purification via column chromatography or industrial crystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR (400 MHz, CDCl₃) of a similar coumarin derivative showed distinct peaks for aromatic protons (δ 8.76–6.51 ppm) and substituents (e.g., N-butyl groups at δ 3.46 ppm), while HRMS confirmed the molecular ion ([M⁺] at m/z 420.2046) . FT-IR can validate carbonyl (C=O) and hydroxyl (OH) groups, while X-ray crystallography (if crystals are obtainable) provides absolute configuration .

Q. How does the presence of the N-butyl and hydroxyl substituents influence solubility and stability?

- Methodological Answer : The N-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, EtOAc), while the hydroxyl group increases polarity, enabling aqueous solubility at basic pH. Stability testing under varied conditions (e.g., light, temperature) via HPLC can identify degradation pathways. For example, coumarins with allyl groups showed reduced thermal stability compared to alkyl-substituted analogs .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve crystal structures, and what challenges arise during refinement?

- Methodological Answer : SHELXTL/SHELXL is widely used for small-molecule refinement. Key steps include data collection (Mo/Kα radiation), space group determination, and iterative refinement of positional/thermal parameters. Challenges include handling twinned crystals or weak diffraction data. For macromolecules, high-resolution data (>1.2 Å) and SHELXPRO for phasing are recommended. Recent SHELX updates improve handling of disordered solvent molecules .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, HRMS) during synthesis?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, enol-keto tautomerism in coumarins can lead to split peaks; deuterated solvents (CDCl₃ vs. DMSO-d₆) may resolve this. HRMS discrepancies (e.g., isotopic patterns) require recalibration with internal standards. Cross-validation using 2D NMR (COSY, HSQC) confirms connectivity .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). Parameters like Gibbs free energy (ΔG) and binding poses guide SAR studies. For coumarins, substituent electronegativity correlates with antioxidant activity .

Q. What methodological approaches are recommended for systematic reviews of pharmacological properties?

- Methodological Answer : Follow PRISMA guidelines: define inclusion criteria (e.g., in vitro/in vivo studies), search databases (PubMed, SciFinder), and assess bias (e.g., SYRCLE for animal studies). For coumarins, prioritize studies on anti-inflammatory/anti-cancer mechanisms. Use meta-analysis for dose-response trends, but address heterogeneity via subgroup analysis .

Q. In comparative studies, how can experiments elucidate structure-activity relationships (SAR)?

- Methodological Answer : Design analogs with systematic substitutions (e.g., varying N-alkyl chain length). Assay biological activity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. For example, 8-allyl analogs showed enhanced cytotoxicity compared to N,N-diethyl derivatives due to increased membrane permeability .

Q. How to ensure reproducibility when scaling reactions from lab to pilot-scale?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, stirring rate). Pilot-scale reactions (1–10 L) require heat dissipation control (jacketed reactors) and continuous flow systems for exothermic steps. Purification via simulated moving bed (SMB) chromatography improves yield consistency .

Q. What safety protocols are critical for handling this compound in research settings?

- Methodological Answer :

Follow GHS guidelines: use fume hoods for synthesis (P210: avoid ignition sources), PPE (nitrile gloves, lab coats), and emergency wash stations. Store at 2–8°C in amber vials to prevent photodegradation. Dispose of waste via incineration (≥1000°C) to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。